5-Fluoro-2,3-dimethoxybenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

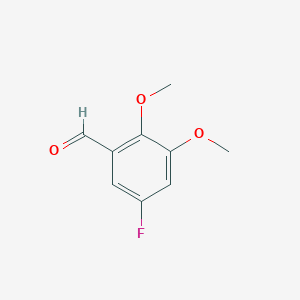

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2,3-dimethoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-12-8-4-7(10)3-6(5-11)9(8)13-2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSOBXDQOGUPHFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)C=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 5 Fluoro 2,3 Dimethoxybenzaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde functional group in 5-Fluoro-2,3-dimethoxybenzaldehyde is a key center for a variety of chemical transformations, primarily due to the electrophilic nature of the carbonyl carbon. This reactivity allows for nucleophilic addition and condensation reactions, as well as the formation of imine and Schiff base derivatives.

Nucleophilic Addition and Condensation Reactions, including Claisen-Schmidt Condensation

The carbonyl group of this compound readily undergoes nucleophilic attack. A prominent example of its condensation reactivity is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed reaction between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen, such as this compound. wikipedia.org The process begins with the deprotonation of the α-carbon of the other reactant to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of the benzaldehyde (B42025) derivative. The resulting β-hydroxy carbonyl compound typically undergoes dehydration to yield an α,β-unsaturated ketone. magritek.comorientjchem.org

Table 1: Examples of Claisen-Schmidt Condensation with Substituted Benzaldehydes

| Benzaldehyde Derivative | Reactant | Conditions | Product |

| 3,4-Dimethoxybenzaldehyde (B141060) | Acetone (B3395972) | Microwave, 50 W, 25 min | 4-(3,4-Dimethoxyphenyl)but-3-en-2-one |

| 2,5-Dimethoxybenzaldehyde (B135726) | Acetone | NaOH, EtOH, reflux, 2h | 1,5-Bis(2',5'-dimethoxyphenyl)penta-1,4-diene-3-one |

| 4-Fluorobenzaldehyde | Acetone | NaOH, EtOH | 1,5-Bis(4-fluorophenyl)-1,4-pentadien-3-one |

This table is generated based on data from similar reactions and illustrates the expected products for this compound.

Formation of Imine and Schiff Base Derivatives

The aldehyde group of this compound can react with primary amines to form imines, also known as Schiff bases. dergipark.org.trjconsortium.com This condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the characteristic -C=N- double bond of the imine. dergipark.org.tr Schiff bases are a versatile class of compounds with applications in various fields, including medicinal chemistry and as ligands in coordination chemistry. jconsortium.commdpi.comnih.gov

The synthesis of Schiff bases is a common transformation for aromatic aldehydes. For example, various aromatic aldehydes, including 3-nitrobenzaldehyde (B41214) and 3,4,5-trimethoxybenzaldehyde, have been reacted with 1-amino-4-methylpiperazine (B1216902) to produce the corresponding Schiff base derivatives in good yields. dergipark.org.tr Similarly, Schiff bases have been prepared from 3,4-dihydroxybenzaldehyde (B13553) and various diamines. nih.gov These examples demonstrate the general applicability of this reaction to substituted benzaldehydes like this compound.

Table 2: Synthesis of Schiff Bases from Aromatic Aldehydes

| Aromatic Aldehyde | Amine | Product Type |

| 3-Nitrobenzaldehyde | 1-Amino-4-methylpiperazine | Schiff Base |

| 3,4,5-Trimethoxybenzaldehyde | 1-Amino-4-methylpiperazine | Schiff Base |

| 3,4-Dihydroxybenzaldehyde | Ethylenediamine | Di-Schiff Base |

This table provides examples of Schiff base formation from various aromatic aldehydes, illustrating the expected reactivity of this compound.

Reactions Involving the Fluorinated Dimethoxybenzene Ring

The aromatic ring of this compound, with its multiple substituents, presents a complex landscape for chemical reactions. The interplay of the directing effects of the fluoro, methoxy (B1213986), and aldehyde groups governs the regioselectivity of electrophilic aromatic substitution. Furthermore, the C-H bonds on the ring are potential sites for transition metal-catalyzed functionalization, and the aromatic core itself can undergo oxidative and reductive transformations.

Electrophilic Aromatic Substitution Patterns and Directing Effects of Substituents

The regiochemical outcome of electrophilic aromatic substitution (EAS) on the this compound ring is determined by the combined electronic effects of the existing substituents. pressbooks.pubmasterorganicchemistry.com The two methoxy groups (-OCH3) are strong activating groups and ortho-, para-directors due to their ability to donate electron density to the ring through resonance. pressbooks.pubyoutube.com The fluorine atom (-F) is a deactivating group due to its strong inductive electron-withdrawing effect, but it is also an ortho-, para-director because of its ability to donate a lone pair of electrons through resonance. pressbooks.publibretexts.org The aldehyde group (-CHO) is a deactivating group and a meta-director due to its electron-withdrawing inductive and resonance effects. libretexts.org

Table 3: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Effect on Reactivity | Directing Effect |

| -OCH3 (Methoxy) | Activating | Ortho, Para |

| -F (Fluoro) | Deactivating | Ortho, Para |

| -CHO (Aldehyde) | Deactivating | Meta |

This table summarizes the general directing effects of the substituents present on the this compound ring.

Potential for Transition Metal-Catalyzed C-H Functionalization

Transition metal-catalyzed C-H functionalization has emerged as a powerful tool in organic synthesis, allowing for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds. dntb.gov.uanih.govelsevierpure.com This approach offers a more atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. The C-H bonds on the aromatic ring of this compound are potential targets for such transformations.

Directed C-H functionalization, where a directing group on the substrate guides the metal catalyst to a specific C-H bond, is a particularly effective strategy. rsc.org While the aldehyde group itself can sometimes act as a directing group, other functional groups are often more effective. Recent advances have demonstrated the utility of various directing groups in the C-H functionalization of fluorinated building blocks. dntb.gov.ua For example, rhodium(III)-catalyzed C-H activation has been used for the annulation of various heterocyclic compounds. nih.gov Palladium-catalyzed reactions have also been developed for the C-H/C-H annulation of benzylpyrazoles with alkynes. nih.gov These methodologies could potentially be adapted for the selective functionalization of the C-H bonds in this compound, leading to the synthesis of novel and complex molecules. nih.govelsevierpure.com

Oxidative and Reductive Transformations of the Aromatic Core

Conversely, reduction of the aromatic ring is also a possibility. Catalytic hydrogenation, for example, can reduce the aromatic ring to a cyclohexane (B81311) derivative, although this typically requires harsh conditions. More commonly, functional groups on the ring are reduced. For example, a nitro group on a similar compound, 1,3-dimethoxy-5-fluoro-2-nitrobenzene (B6314953), can be reduced to an amino group using catalysts like palladium on carbon with hydrogen gas. While the aldehyde group is more readily reduced than the aromatic ring, under forcing conditions, the entire aromatic system could be reduced.

Applications of 5 Fluoro 2,3 Dimethoxybenzaldehyde As a Versatile Synthetic Building Block

Construction of Complex Heterocyclic Scaffolds for Drug Discovery

The aldehyde group is a cornerstone functional group for the synthesis of heterocyclic systems, many of which form the core of pharmacologically active compounds. 5-Fluoro-2,3-dimethoxybenzaldehyde serves as a key starting material for introducing a fluorinated dimethoxyphenyl moiety into these scaffolds, a common strategy in drug design to modulate properties such as metabolic stability, lipophilicity, and binding affinity.

Benzothiazoles are a class of privileged structures in medicinal chemistry, exhibiting a wide range of biological activities, including antitumor and antimicrobial properties. oup.com The most direct and widely used method for synthesizing 2-substituted benzothiazoles is the condensation reaction between a substituted benzaldehyde (B42025) and 2-aminothiophenol. tandfonline.commdpi.com

This reaction typically proceeds via the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent oxidation to yield the aromatic benzothiazole (B30560) ring. Various catalysts and oxidizing agents, such as iodine, H₂O₂/HCl, or even air, can be employed to facilitate this transformation. oup.commdpi.com The reaction is broadly applicable to a wide range of substituted benzaldehydes. Studies have shown that benzaldehydes bearing both electron-donating groups (like methoxy) and electron-withdrawing groups (like fluoro) are excellent substrates for this condensation, generally providing the desired products in high yields. mdpi.comnih.gov Therefore, this compound is an ideal candidate for this synthetic strategy, allowing for the direct incorporation of its specific substitution pattern into the benzothiazole framework.

| Reactants | Conditions | Product |

|---|---|---|

| Catalyst/Oxidant (e.g., I₂, H₂O₂), Solvent (e.g., DMF, EtOH), Heat |  |

The benzimidazole (B57391) scaffold is another critical pharmacophore found in numerous marketed drugs. A primary method for the synthesis of 2-substituted benzimidazoles involves the condensation of an o-phenylenediamine (B120857) with a substituted aldehyde. rasayanjournal.co.in This reaction is versatile and compatible with aromatic, unsaturated, and aliphatic aldehydes. rasayanjournal.co.in

The process involves the reaction of o-phenylenediamine with this compound, typically in the presence of an acid catalyst or an oxidizing agent, to form the 2-(5-fluoro-2,3-dimethoxyphenyl)-1H-benzimidazole. The reaction first forms a Schiff base, which then cyclizes and aromatizes, sometimes requiring an oxidant to complete the conversion to the benzimidazole ring. This method provides a straightforward entry to benzimidazole analogues carrying the desired fluorinated phenyl substituent. tandfonline.com

| Reactants | Conditions | Product |

|---|---|---|

| Catalyst/Oxidant, Solvent, Heat |  |

The indolin-2-one (oxindole) core is a prominent feature in many kinase inhibitors used in oncology. A key synthetic transformation for creating 3-substituted indolin-2-ones is the Knoevenagel condensation. nih.gov This reaction involves the base-catalyzed condensation of an active methylene (B1212753) compound, such as the C3 position of an indolin-2-one ring, with an aldehyde. researchgate.netmdpi.com

This compound can be effectively employed in this reaction to generate a 3-((5-fluoro-2,3-dimethoxyphenyl)methylene)indolin-2-one framework. The reaction is typically catalyzed by a weak base like piperidine (B6355638) or an amine salt. This condensation creates a new carbon-carbon double bond, attaching the fluorinated aromatic moiety to the C3 position of the indolin-2-one scaffold, a critical step in the synthesis of compounds like sunitinib (B231) and other tyrosine kinase inhibitors. nih.govnih.gov

| Reactants | Conditions | Product |

|---|---|---|

| Base (e.g., Piperidine), Solvent (e.g., EtOH), Heat |  |

Pyrido[2,3-d]pyrimidines represent a class of fused heterocyclic compounds with significant biological activities, including applications as kinase inhibitors in cancer therapy. Their synthesis can often be achieved through multi-component reactions that bear resemblance to the well-known Biginelli reaction. wikipedia.orgorganic-chemistry.org In these reactions, an aldehyde is a key component that condenses with a suitable aminopyrimidine and a compound containing an active methylene group.

For instance, this compound can be reacted with a 2,6-diaminopyrimidine-4(3H)-one and a C-H acid like 1,3-indanedione or tetronic acid. mdpi.com This one-pot condensation typically proceeds under thermal or microwave conditions and can be catalyzed by acids or bases to assemble the complex pyridopyrimidine core in a single, efficient step. This strategy allows for the direct incorporation of the 5-fluoro-2,3-dimethoxyphenyl group at a key position of the heterocyclic system.

| Reactants | Conditions | Product |

|---|---|---|

| Solvent (e.g., EtOH, DMF), Heat or Microwave | ![5-(5-Fluoro-2,3-dimethoxyphenyl)-...-pyrido[2,3-d]pyrimidine](https://i.imgur.com/sYmQ7zP.png) |

Aurones, or 2-benzylidenebenzofuran-3(2H)-ones, are a subclass of flavonoids that possess a benzofuranone core. thieme-connect.com These compounds have garnered interest for their diverse biological activities. researchgate.net A primary and straightforward synthesis of aurones involves the Knoevenagel-type condensation of a benzofuran-3(2H)-one (coumaranone) with a substituted benzaldehyde. researchgate.netijpab.com

In this reaction, this compound is condensed with a substituted or unsubstituted benzofuran-3(2H)-one under acidic or basic conditions. This reaction forges the exocyclic double bond, linking the 5-fluoro-2,3-dimethoxyphenyl group to the benzofuranone core and yielding the target aurone. This method offers a direct route to highly functionalized aurones, where the substitution pattern of the aldehyde is directly translated to the final product. researchgate.net

| Reactants | Conditions | Product |

|---|---|---|

| Acid or Base Catalyst, Solvent, Heat |  |

Development of Advanced Materials Precursors

Beyond its use in drug discovery, the structural features of this compound make it a promising precursor for advanced materials. The presence of fluorine can impart desirable properties such as high thermal stability, chemical resistance, and low surface energy to polymers. researchgate.net The aldehyde functionality provides a reactive handle for incorporating the molecule into larger macromolecular structures. numberanalytics.com

A key application is the synthesis of specialized monomers for polymerization. For example, through a Knoevenagel condensation with an active methylene compound like octyl cyanoacetate (B8463686), this compound can be converted into a trisubstituted ethylene (B1197577) monomer. researchgate.net This monomer can then undergo copolymerization with other commodity monomers, such as styrene, to produce fluorinated polymers with tailored optical, thermal, and surface properties. Research has demonstrated this approach using a structurally similar aldehyde, 5-bromo-2,3-dimethoxybenzaldehyde. researchgate.net

Furthermore, fluorinated benzaldehydes are used in the synthesis of advanced fluorophores, such as BODIPY dyes. mdpi.com A Knoevenagel condensation between a BODIPY core and a fluorinated aldehyde can extend the dye's conjugation, shifting its optical properties for use in advanced imaging and sensor applications. mdpi.com The combination of fluorine and methoxy (B1213986) groups in this compound could lead to materials with unique photophysical characteristics.

| Reactant 1 | Reactant 2 | Product (Monomer) |

|---|---|---|

| This compound | Octyl cyanoacetate | Octyl 2-cyano-3-(5-fluoro-2,3-dimethoxyphenyl)acrylate |

|  |  |

Applications in Dye Synthesis

The incorporation of fluorine atoms into dye molecules is a well-established strategy to enhance their performance characteristics. researchgate.net Halogenated benzaldehydes, in general, are valuable precursors in the production of dyes. researchgate.net The presence of a fluorine atom in the this compound scaffold can lead to dyes with improved properties such as enhanced photostability and chemical resistance, owing to the strength of the carbon-fluorine bond. researchgate.net

The specific placement of the fluoro and dimethoxy groups on the benzaldehyde ring can influence the electronic transitions within the resulting dye molecule, thereby affecting its color and fluorescence properties. While direct synthesis of dyes from this compound is not extensively documented in publicly available literature, its structural motifs are found in various classes of dyes. For instance, the condensation reaction of the aldehyde group with active methylene compounds or aromatic amines can lead to the formation of styryl, azomethine, and other chromophoric systems. The methoxy groups can act as auxochromes, modulating the color of the dye.

The table below illustrates the potential classes of dyes that could be synthesized using this compound and the expected impact of the substituents.

| Dye Class | Synthetic Route from this compound | Potential Impact of Fluoro and Dimethoxy Groups |

| Styryl Dyes | Knoevenagel condensation with active methylene compounds. mdpi.com | The fluorine atom can enhance photostability. The dimethoxy groups can act as electron-donating groups, causing a bathochromic (red) shift in the absorption spectrum. |

| Azomethine Dyes | Condensation with aromatic amines. | The fluorine atom can increase the stability of the imine bond. The position of the substituents will influence the planarity and electronic properties of the dye. |

| Triphenylmethane (B1682552) Dyes | Reaction with N,N-dialkylanilines in the presence of a condensing agent. | The substituents can influence the hue and fastness properties of the resulting dye. |

Intermediate for Functional Polymers

Substituted benzaldehydes are valuable comonomers in the synthesis of functional polymers. Research has shown that copolymers can be synthesized through the anionic polymerization of phthalaldehyde with various electron-deficient benzaldehydes. acs.org The reactivity of the benzaldehyde comonomer is sensitive to its electronic properties. acs.org this compound, with its distinct electronic profile arising from the competing effects of the fluoro and dimethoxy groups, can be explored as a comonomer in such polymerizations.

The incorporation of the 5-fluoro-2,3-dimethoxybenzoyl moiety into a polymer backbone could introduce specific functionalities. The fluorine atom can enhance the thermal stability and chemical resistance of the polymer, while the methoxy groups can influence its solubility and morphology. Furthermore, the benzaldehyde functionality can be preserved in the polymer side chain, allowing for post-polymerization modification to introduce other functional groups or to create cross-linked networks. acs.orgthieme-connect.com

The development of polymers functionalized with specific pendant moieties is an active area of research. scielo.br Benzaldehyde-functionalized polymers can be synthesized and subsequently modified, for example, through the formation of Schiff bases. researchgate.net

The table below outlines the potential use of this compound in creating functional polymers.

| Polymer Type | Method of Incorporation | Potential Properties of the Resulting Polymer |

| Polyacetals | Copolymerization with other aldehydes like phthalaldehyde. acs.orgthieme-connect.comresearchgate.net | Enhanced thermal stability and chemical resistance due to the fluorine atom. The polymer may exhibit stimuli-responsive degradation. acs.org |

| Polymers with Pendant Aldehyde Groups | Grafting onto a pre-existing polymer backbone or polymerization of a monomer derived from this compound. | The pendant aldehyde groups can be used for subsequent reactions to attach other molecules, such as fluorescent probes or cross-linking agents. researchgate.net |

Design and Synthesis of Derivatives for Structure-Activity Relationship (SAR) Studies

Rational Design of Fluorinated Dimethoxy Scaffolds for Biological Activity Modulation

The introduction of fluorine into drug candidates is a common strategy in medicinal chemistry to modulate their biological activity, metabolic stability, and pharmacokinetic properties. researchgate.netnih.gov The this compound scaffold represents a valuable starting point for the rational design of novel bioactive molecules. The fluorine atom, with its high electronegativity and small size, can alter the electronic distribution of the molecule, influence its conformation, and participate in hydrogen bonding interactions, all of which can affect its binding affinity to biological targets. nih.gov

The dimethoxy groups also play a crucial role in modulating biological activity. They can act as hydrogen bond acceptors and influence the lipophilicity and metabolic profile of the molecule. The combination of a fluorine atom and two methoxy groups on a benzaldehyde core provides a rich chemical space for designing selective inhibitors for various enzymes or receptor ligands. For instance, substituted benzaldehydes have been investigated as inhibitors for enzymes like aldehyde dehydrogenase (ALDH). mdpi.com

The table below summarizes the potential influence of the fluorinated dimethoxy scaffold on key pharmacological parameters.

| Pharmacological Parameter | Potential Influence of the 5-Fluoro-2,3-dimethoxy Scaffold | Rationale |

| Binding Affinity | Can be enhanced or modulated. | The fluorine atom can form specific interactions with the target protein, and the methoxy groups can occupy hydrophobic pockets or form hydrogen bonds. nih.gov |

| Metabolic Stability | Likely to be increased. | The carbon-fluorine bond is strong and resistant to metabolic cleavage. researchgate.net |

| Lipophilicity | Can be fine-tuned. | Fluorine generally increases lipophilicity, while methoxy groups have a more moderate effect. The overall lipophilicity will depend on the interplay of these substituents. |

| Bioavailability | Potentially improved. | Enhanced metabolic stability and modulated lipophilicity can lead to better absorption and distribution. |

Exploration of Substituent Effects on Chemical and Biological Properties

The chemical reactivity and biological activity of this compound and its derivatives are governed by the electronic and steric effects of the substituents on the aromatic ring. The fluorine atom at the 5-position is strongly electron-withdrawing through its inductive effect. The two methoxy groups at the 2- and 3-positions are electron-donating through their resonance effect, although they also exert an inductive electron-withdrawing effect.

Comparative studies of variously substituted benzaldehydes have shown that the nature and position of the substituents significantly impact their chemical and biological properties. mdpi.comresearchgate.net

The table below provides a qualitative analysis of the expected substituent effects in this compound.

| Property | Influence of Fluoro Group (at C5) | Influence of Dimethoxy Groups (at C2, C3) | Combined Effect |

| Reactivity of Aldehyde Group | Increases electrophilicity of the carbonyl carbon via inductive effect. | Decreases electrophilicity via resonance effect. | The net effect on reactivity will be a balance of these opposing electronic influences. |

| Acidity of a-protons | Increases acidity. | Decreases acidity. | The overall acidity will be modulated by the combined electronic effects. |

| Biological Receptor Interactions | Can participate in hydrogen bonding and halogen bonding. Alters electrostatic potential. | Act as hydrogen bond acceptors and occupy hydrophobic pockets. | The specific arrangement of these groups creates a unique interaction profile for potential biological targets. |

Spectroscopic and Structural Characterization Methodologies for 5 Fluoro 2,3 Dimethoxybenzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of 5-Fluoro-2,3-dimethoxybenzaldehyde, offering unparalleled insight into the molecule's carbon-hydrogen framework and the unique environment of the fluorine atom.

¹H and ¹³C NMR for Primary Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in confirming the primary structure of benzaldehyde (B42025) derivatives. In the case of substituted benzaldehydes, the chemical shifts (δ) of the aldehyde proton, aromatic protons, and methoxy (B1213986) protons in the ¹H NMR spectrum provide key information about their electronic environment. For instance, the aldehyde proton typically appears as a singlet in the downfield region, often around δ 9.5-10.5 ppm. The aromatic protons exhibit complex splitting patterns and chemical shifts determined by the positions of the fluoro and dimethoxy substituents.

Similarly, ¹³C NMR provides a detailed map of the carbon skeleton. The carbonyl carbon of the aldehyde group is characteristically found at a downfield chemical shift, often in the range of δ 190-193 ppm. rsc.org The carbons of the aromatic ring and the methoxy groups also show distinct signals, with their chemical shifts influenced by the electron-withdrawing or -donating nature of the substituents.

Table 1: Representative ¹H and ¹³C NMR Data for Substituted Benzaldehydes

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|

| 3,5-dimethylbenzaldehyde | 9.95 (s, 1H, CHO), 7.49 (s, 2H, Ar-H), 7.26 (s, 1H, Ar-H), 2.39 (s, 6H, CH₃) | 192.8 (CHO), 138.8, 136.6, 136.2, 127.6 (Ar-C), 21.1 (CH₃) | rsc.org |

| 4-fluorobenzaldehyde | 9.97 (s, 1H, CHO), 7.98 – 7.85 (m, 2H, Ar-H) | Not specified | rsc.org |

| 3-chlorobenzaldehyde | 9.98 (s, 1H, CHO), 7.86 (s, 1H, Ar-H), 7.77 (d, 1H, Ar-H), 7.61 (d, 1H, Ar-H), 7.49 (t, 1H, Ar-H) | 190.9 (CHO), 137.8, 135.5, 134.4, 130.4, 129.3, 128.0 (Ar-C) | rsc.org |

¹⁹F NMR for Probing Fluorine Environments

¹⁹F NMR is a highly sensitive technique for directly observing the fluorine atom in this compound. The chemical shift of the fluorine signal is exquisitely sensitive to its local electronic environment, providing valuable information about the effects of the adjacent methoxy and aldehyde groups. The presence of a single fluorine atom in the molecule results in a single resonance in the ¹⁹F NMR spectrum. The coupling between the ¹⁹F nucleus and nearby protons (¹H-¹⁹F coupling) can further aid in structural assignment by revealing through-bond connectivities. The electronegativity of the fluorine atom can influence the ionization of nearby functional groups. nih.gov The metabolic inertness of trifluoromethyl groups makes them popular for NMR studies. nih.gov

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms in this compound, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically those on adjacent carbon atoms. It is instrumental in tracing the proton-proton networks within the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates the chemical shifts of protons directly bonded to carbon atoms, allowing for the straightforward assignment of carbon signals based on their attached, and often already assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are separated by two or three bonds. For this compound, HMBC is crucial for confirming the placement of the substituents on the aromatic ring by showing correlations between the methoxy protons and the aromatic carbons, as well as between the aldehyde proton and the aromatic ring carbons.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are particularly useful for identifying characteristic functional groups present in this compound.

The IR spectrum would be expected to show a strong absorption band for the C=O stretching vibration of the aldehyde group, typically in the region of 1700-1730 cm⁻¹. The C-O stretching vibrations of the methoxy groups would appear in the region of 1250-1000 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present. researchgate.net

Raman spectroscopy provides similar information but is particularly sensitive to non-polar bonds and symmetric vibrations. The combination of IR and Raman data provides a more complete picture of the vibrational modes of the molecule. For example, in 2,3,6-tri-fluorobenzoic acid, a related compound, both IR and Raman spectra were used to analyze its vibrational frequencies. nih.gov

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of the compound.

Upon ionization in the mass spectrometer, the molecule will fragment in a characteristic manner. The fragmentation pattern provides a "fingerprint" that can be used to confirm the structure. For benzaldehyde derivatives, common fragmentation pathways involve the loss of the aldehyde group (CHO), a hydrogen atom, or a methyl group from the methoxy substituents. researchgate.net The analysis of these fragments helps to piece together the structure of the parent molecule.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. The aromatic ring and the carbonyl group are the primary chromophores. The position and intensity of these absorption bands are influenced by the substituents on the benzene (B151609) ring. The electron-donating methoxy groups and the electron-withdrawing fluoro and aldehyde groups will affect the energy levels of the molecular orbitals involved in the electronic transitions. Studies on related nitrobenzaldehydes show that the absorption spectra are generally poor in vibronic structure and only moderately affected by the solvent. researchgate.net

X-ray Diffraction (XRD) for Solid-State Molecular and Crystal Structure Determination

X-ray diffraction (XRD) stands as a definitive and powerful analytical technique for the unambiguous determination of the three-dimensional atomic arrangement within a crystalline solid. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and properties of a molecule like this compound and its derivatives. The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted X-rays are directly related to the electron density distribution within the crystal, allowing for the construction of a detailed molecular and crystal structure.

A study on the crystal structures of four isomers of dimethoxybenzaldehyde, including the 2,3-isomer, offers valuable insights. The crystallographic analysis of 2,3-dimethoxybenzaldehyde (B126229) reveals its molecular geometry and packing in the solid state.

Detailed Research Findings for 2,3-Dimethoxybenzaldehyde

The crystal structure of 2,3-dimethoxybenzaldehyde was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/c. The crystal structure is stabilized by a network of weak intermolecular C—H···O hydrogen bonds, which link the molecules into a three-dimensional architecture. The planarity of the benzaldehyde moiety is a key feature, with the methoxy groups exhibiting specific orientations relative to the aromatic ring.

Below are the detailed crystallographic data for 2,3-dimethoxybenzaldehyde, which serves as a representative example.

Interactive Crystal Data for 2,3-Dimethoxybenzaldehyde

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.8453 (3) |

| b (Å) | 7.5091 (3) |

| c (Å) | 14.1569 (6) |

| α (°) | 90 |

| β (°) | 102.731 (4) |

| γ (°) | 90 |

| Volume (ų) | 812.94 (6) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.360 |

| Temperature (K) | 150 |

| Radiation Type | Mo Kα |

| Wavelength (Å) | 0.71073 |

Interactive Selected Bond Lengths for 2,3-Dimethoxybenzaldehyde

| Bond | Length (Å) |

| C7-O3 | 1.213 (2) |

| C1-C7 | 1.468 (2) |

| C2-O1 | 1.368 (2) |

| C3-O2 | 1.371 (2) |

| C8-O1 | 1.424 (2) |

| C9-O2 | 1.423 (2) |

The data reveals typical bond lengths for a substituted benzaldehyde. The C=O bond of the aldehyde group is approximately 1.21 Å, and the C-O bonds of the methoxy groups are around 1.37 Å for the aryl-oxygen bond and 1.42 Å for the methyl-oxygen bond. These values, along with the precise bond angles and torsion angles, define the exact conformation of the molecule in the crystal lattice. The arrangement of molecules in the crystal, dictated by intermolecular forces, is fundamental to the material's bulk properties. For this compound, the introduction of the electronegative fluorine atom at the 5-position would likely lead to additional C—H···F and possibly F···O or F···π interactions, which would alter the crystal packing compared to its non-fluorinated analog.

Computational and Theoretical Investigations of 5 Fluoro 2,3 Dimethoxybenzaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 5-Fluoro-2,3-dimethoxybenzaldehyde, DFT calculations can elucidate the distribution of electron density, molecular orbital energies, and other electronic properties. These calculations are crucial for predicting the molecule's reactivity.

Key parameters derived from DFT analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Furthermore, DFT can be used to calculate various reactivity descriptors such as electronegativity, chemical hardness, and global softness. These descriptors provide a quantitative measure of the molecule's reactivity and help in understanding its behavior in chemical reactions.

Molecular Modeling and Docking Studies for Ligand-Receptor Interactions in Medicinal Chemistry

In medicinal chemistry, understanding how a molecule interacts with biological targets is paramount. Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. benthamscience.com These studies are particularly valuable for investigating the potential of this compound and its derivatives as ligands for specific protein receptors. benthamscience.comnih.gov

Molecular docking simulations can predict the binding affinity and mode of interaction between this compound and a target protein's active site. benthamscience.com This information is critical for designing new drugs and understanding their mechanism of action. nih.gov For instance, docking studies can reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-receptor complex. nih.govresearchgate.net The insights gained from these simulations can guide the synthesis of more potent and selective analogs. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Property Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. longdom.org These models are extensively used in drug discovery to predict the activity of new or untested compounds. longdom.orgjocpr.com For this compound, QSAR studies can be employed to predict its various biological properties, such as anticancer or antimicrobial activity, based on its structural features. longdom.org

The process of QSAR modeling involves several steps:

Data Set Preparation : A set of molecules with known biological activities is compiled.

Descriptor Calculation : Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated.

Model Development : Statistical methods are used to build a mathematical relationship between the descriptors and the biological activity.

Model Validation : The predictive power of the model is assessed using internal and external validation techniques. jocpr.com

QSAR models can accelerate the drug discovery process by prioritizing compounds for synthesis and testing, thereby reducing costs and time. nih.gov

Conformational Analysis and Potential Energy Surface Mapping

The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, understanding its conformational preferences is crucial for predicting its interaction with biological targets.

A potential energy surface (PES) map provides a graphical representation of the energy of a molecule as a function of its geometric parameters. researchgate.net By mapping the PES, researchers can identify the most stable conformations (local and global minima) and the energy barriers between them. researchgate.netresearchgate.net This information is vital for understanding the molecule's flexibility and how it might adapt its shape to fit into a receptor's binding site.

Analysis of Molecular Electrostatic Potential (MEP) Maps for Reactivity Insights

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. researchgate.netresearchgate.net It is generated by mapping the electrostatic potential onto the electron density surface of the molecule. researchgate.net MEP maps are invaluable for predicting how a molecule will interact with other chemical species. numberanalytics.com

In an MEP map:

Red regions indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack. researchgate.net

Blue regions represent areas of positive electrostatic potential, which are prone to nucleophilic attack. researchgate.net

Green regions denote areas of neutral potential. researchgate.net

For this compound, the MEP map can highlight the electron-rich and electron-poor regions, providing insights into its reactivity in various chemical reactions and its potential for forming intermolecular interactions like hydrogen bonds. numberanalytics.comnih.gov

Quantum Theory of Atoms in Molecules (QTAIM) for Characterizing Intramolecular and Intermolecular Interactions

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density of a molecule to define atoms and the bonds between them. wikipedia.orgwiley-vch.de This theory is based on the topology of the electron density and allows for the characterization of both intramolecular and intermolecular interactions. amercrystalassn.orgpitt.edu

Key features of QTAIM analysis include:

Bond Critical Points (BCPs) : These are points of minimum electron density between two bonded atoms, indicating the presence of a chemical bond. The properties of the electron density at the BCP can be used to classify the nature of the bond (e.g., covalent, ionic, hydrogen bond).

Atomic Basins : QTAIM partitions the molecular space into atomic regions, allowing for the calculation of atomic properties such as atomic charges and energies. wikipedia.org

For this compound, QTAIM analysis can provide a detailed understanding of the nature of its chemical bonds, including the C-F bond and the interactions involving the methoxy (B1213986) and aldehyde groups. It can also be used to study weak interactions, such as hydrogen bonds and van der Waals forces, which are crucial for understanding its crystal packing and interactions with biological molecules. nih.gov

Future Research Directions and Emerging Paradigms for 5 Fluoro 2,3 Dimethoxybenzaldehyde

Development of Novel Catalytic Transformations Involving the Compound

The aldehyde functional group and the substituted aromatic ring of 5-Fluoro-2,3-dimethoxybenzaldehyde offer multiple sites for catalytic transformations. Future research is poised to move beyond classical reactions and explore more sophisticated, atom-economical catalytic cycles.

A significant area of interest is the C–H activation of the benzene (B151609) ring. acs.orgnih.gov Transition-metal catalysis, particularly with palladium, can enable the direct functionalization of the C-H bonds ortho to the directing aldehyde group. acs.orgresearchgate.net For this compound, this presents an opportunity to introduce additional substituents at the C4 or C6 positions, creating highly decorated aromatic systems that are otherwise difficult to synthesize. The use of transient directing groups, such as orthanilic acids, could facilitate these transformations without the need for pre-functionalization. nih.govacs.org

Furthermore, the development of novel catalytic reactions leveraging the fluorine substituent is a promising direction. The strong C-F bond can influence the regioselectivity and reactivity of adjacent functional groups. rsc.org Catalytic systems that can selectively activate or functionalize the C-F bond, or utilize its electronic influence to direct other reactions on the aromatic ring, are of growing interest. Superacid-catalyzed reactions, for instance, have shown that benzaldehydes with electron-withdrawing groups can react with arenes to form triphenylmethane (B1682552) derivatives, suggesting potential pathways for creating complex molecular architectures from this compound. acs.org

| Potential Catalytic Transformation | Catalyst System Example | Potential Product Type | Significance |

| ortho-C–H Alkylation/Arylation | Pd(OAc)₂ / Transient Directing Group | Poly-substituted benzaldehydes | Atom-economical synthesis of complex aromatics. acs.org |

| C-F Bond Functionalization | Transition Metal Complexes | Defluorinated or further functionalized products | Access to novel chemical space and understanding of C-F bond activation. |

| Superacid-Catalyzed Condensation | Trifluoromethanesulfonic acid (TFSA) | Substituted triphenylmethanes | Construction of complex 3D molecular scaffolds. acs.org |

| Catalytic Debromometoxylation | Zinc Chloride (ZnCl₂) | Functionally substituted benzaldehydes | A method for synthesizing functionally diverse aromatic aldehydes. kpfu.ru |

Exploration of Asymmetric Synthesis Methodologies

The aldehyde group in this compound is a key handle for asymmetric transformations to generate chiral molecules. The development of stereoselective methods is crucial for applications in pharmaceuticals and materials science, where chirality dictates biological activity and material properties.

Future research will likely focus on the enantioselective addition of various nucleophiles to the carbonyl carbon. This includes asymmetric allylations, alkynylations, and aldol-type reactions. thieme-connect.comlookchem.com The use of chiral Lewis acids, Lewis bases, or organocatalysts can induce high levels of stereocontrol. researchgate.net For example, chiral oxazaborolidinium catalysts have proven highly effective in cycloaddition reactions, and similar principles could be applied to reactions involving this compound. acs.org The electronic nature of the fluorine and methoxy (B1213986) substituents will play a critical role in modulating the reactivity and the stereochemical outcome of these reactions. thieme-connect.comkingston.ac.uk

Moreover, the creation of chiral fluorinated compounds is a rapidly advancing field. rsc.orgnih.gov Asymmetric fluorination reactions or the use of chiral fluorinated building blocks are key strategies. nih.gov Methodologies that can introduce chirality while retaining the fluorine atom are of particular importance, as fluorine can enhance properties like metabolic stability and binding affinity in bioactive molecules. rsc.org Nickel-catalyzed enantioselective coupling reactions of aldehydes with dienes represent another frontier, potentially allowing for the synthesis of complex chiral structures with multiple stereocenters. nih.gov

| Asymmetric Reaction Type | Chiral Catalyst/Reagent Example | Potential Chiral Product | Significance |

| Enantioselective Alkynylation | Zn(OTf)₂ / N-methylephedrine | Chiral propargyl alcohols | Access to versatile chiral building blocks. thieme-connect.com |

| Enantioselective Allylation | N,N-Dioxide / Lewis Acid | Chiral homoallylic alcohols | Synthesis of important precursors for natural products. lookchem.com |

| Asymmetric Henry Reaction | Cu(OAc)₂ / Chiral Ligand | Chiral β-hydroxy nitroalkanes | Formation of C-C bonds with high enantioselectivity. researchgate.net |

| Asymmetric Fluorination | Chiral Phosphate Catalyst | Chiral fluorinated heterocycles | Introduction of fluorine with stereocontrol. nih.gov |

Integration into Flow Chemistry and Automated Synthesis Platforms

The paradigm of chemical synthesis is shifting towards more efficient, safer, and automated processes. nih.govacs.orgresearchgate.net Integrating the synthesis and derivatization of this compound into flow chemistry and automated platforms represents a significant future direction.

Flow chemistry offers numerous advantages for handling reactions, including improved safety, better heat and mass transfer, and the ability to perform reactions that are difficult or hazardous in traditional batch setups. beilstein-journals.orgdurham.ac.ukstrath.ac.uk For instance, fluorination reactions, which can be hazardous, are more safely managed in continuous-flow reactors. nih.gov The synthesis of derivatives of this compound could be streamlined into multi-step sequences within a single, continuous-flow system, reducing manual handling and purification steps. researchgate.net This is particularly relevant for the synthesis of active pharmaceutical ingredients (APIs), where consistency and scalability are paramount. nih.gov The use of packed-bed microflow reactors can also facilitate reactions like Pd-catalyzed fluorination of aryl triflates, a potential route for synthesizing fluorinated analogs. researchgate.net

Automated synthesis platforms , often coupled with machine learning algorithms, can accelerate the discovery and optimization of new reactions and molecules. youtube.comvapourtec.com By programming the reaction parameters, an automated system can systematically explore the reaction scope of this compound, rapidly identifying optimal conditions for various transformations. This high-throughput approach can generate large libraries of derivatives for screening in drug discovery or materials science. researchgate.net

| Platform | Key Advantages for this compound | Example Application | References |

| Flow Chemistry | Enhanced safety, precise control of reaction parameters, scalability, integration of multiple steps. | Multi-step synthesis of a pharmaceutical intermediate from this compound without isolation of intermediates. | beilstein-journals.orgdurham.ac.uknih.gov |

| Automated Synthesis | High-throughput screening of reaction conditions, rapid library generation, integration with data analysis. | Automated optimization of a novel C-H activation reaction and subsequent synthesis of a 100-member derivative library for biological screening. | nih.govacs.orgyoutube.com |

Advanced Applications in Chemical Biology and Fluorine-Enhanced Molecular Probes

The unique properties conferred by the fluorine atom make this compound an attractive scaffold for developing advanced tools for chemical biology. acs.orgnih.gov Fluorine's high electronegativity, small size, and the low natural abundance of organofluorine compounds make it an excellent label for various analytical techniques.

A major area of future research is the design of fluorine-enhanced molecular probes . magtech.com.cn The fluorine-19 (¹⁹F) isotope has a nuclear spin of ½ and is 100% naturally abundant, making it ideal for ¹⁹F NMR spectroscopy and magnetic resonance imaging (MRI). Probes derived from this compound could be designed to report on specific biological events or environments, with the ¹⁹F NMR signal changing in response to factors like pH, ion concentration, or enzyme activity.

Furthermore, the compound can serve as a precursor for positron emission tomography (PET) tracers . researchgate.netfrontiersin.org By incorporating the positron-emitting isotope fluorine-18 (B77423) (¹⁸F), molecules derived from this aldehyde could be used to visualize and quantify biological processes in vivo with high sensitivity. nih.gov The development of efficient ¹⁸F-labeling methods for aromatic systems is a key area of ongoing research. frontiersin.org Dual-mode probes, combining fluorescence and PET imaging (PET/OPI), are also an emerging frontier, and fluorinated dyes are central to this technology. mdpi.com

| Application Area | Specific Use of this compound Derivative | Key Advantage of Fluorine | Relevant Technique |

| Chemical Biology | As a building block for inhibitors or activity-based probes targeting specific enzymes. | Can enhance binding affinity and metabolic stability. | Enzyme assays, proteomics. |

| ¹⁹F MRI/MRS Probes | A sensor where the ¹⁹F chemical shift is sensitive to the local biological environment. | No background signal in biological systems, high sensitivity. | ¹⁹F Magnetic Resonance Imaging/Spectroscopy. acs.org |

| PET Imaging | A precursor for a radiotracer labeled with ¹⁸F to image a specific biological target (e.g., a receptor or transporter). | Favorable half-life (109.8 min) and low positron energy of ¹⁸F for high-resolution imaging. | Positron Emission Tomography. researchgate.netfrontiersin.orgnih.gov |

| Fluorescent Probes | A scaffold for novel fluorescent dyes where fluorine modulates the photophysical properties. | Tuning of electronic properties to control fluorescence emission and quantum yield. | Fluorescence Microscopy, Bioimaging. nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.